molecular formula C9H12BrNO B3174185 2-(4-Bromo-3-methylphenoxy)ethan-1-amine CAS No. 951914-98-0

2-(4-Bromo-3-methylphenoxy)ethan-1-amine

Cat. No.: B3174185
CAS No.: 951914-98-0
M. Wt: 230.1 g/mol
InChI Key: JVAKQCAVTINKRQ-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-methylphenoxy)ethan-1-amine is a chemical compound that belongs to the class of substituted phenols It is characterized by the presence of a bromine atom and a methyl group attached to a phenoxy ring, which is further connected to an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-methylphenoxy)ethan-1-amine typically involves the reaction of 4-bromo-3-methylphenol with ethylene oxide, followed by amination. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the phenoxyethanol intermediate, which is then reacted with ammonia or an amine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-methylphenoxy)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dehalogenated or demethylated products.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or amine sites, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium azide or alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenoxyethanamines.

Scientific Research Applications

2-(4-Bromo-3-methylphenoxy)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-methylphenoxy)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups on the phenoxy ring can influence the compound’s binding affinity and specificity. The ethanamine chain may facilitate interactions with amine-binding sites on proteins, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4-methylphenyl)ethan-1-amine
  • 2-(4-Bromo-2-methylphenoxy)ethan-1-amine

Uniqueness

2-(4-Bromo-3-methylphenoxy)ethan-1-amine is unique due to the specific positioning of the bromine and methyl groups on the phenoxy ring. This structural arrangement can result in distinct chemical and biological properties compared to its analogs. For instance, the position of the substituents can affect the compound’s reactivity and interaction with biological targets, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

2-(4-bromo-3-methylphenoxy)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-7-6-8(12-5-4-11)2-3-9(7)10/h2-3,6H,4-5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVAKQCAVTINKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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